molecular formula C8H22Si3Te B12627937 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane CAS No. 918905-21-2

3,3-Bis(trimethylsilyl)-1,3-tellurasiletane

Cat. No.: B12627937
CAS No.: 918905-21-2
M. Wt: 330.1 g/mol
InChI Key: NRZNAJVSKYCHCS-UHFFFAOYSA-N
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Description

3,3-Bis(trimethylsilyl)-1,3-tellurasiletane: is a unique organosilicon compound that features both silicon and tellurium atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of trimethylsilyl groups imparts stability and unique reactivity to the molecule, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method includes the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Tellurium dioxide and other tellurium oxides.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various organosilicon and organotellurium compounds.

Scientific Research Applications

Chemistry: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is used as a precursor in the synthesis of complex organosilicon and organotellurium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a therapeutic agent or a diagnostic tool is being explored due to the unique properties imparted by the tellurium and silicon atoms.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and specialized coatings. Its stability and reactivity make it suitable for applications in electronics and materials science.

Mechanism of Action

The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, while the tellurium atom can participate in redox reactions. The compound can interact with enzymes and other proteins, potentially altering their activity and function. The exact pathways and molecular targets are still under investigation, but the unique combination of silicon and tellurium atoms is believed to play a crucial role in its biological activity.

Comparison with Similar Compounds

  • 3,3-Bis(trimethylsilyl)-1,3-disiletane
  • 3,3-Bis(trimethylsilyl)-1,3-germasiletane
  • 3,3-Bis(trimethylsilyl)-1,3-stannasiletane

Comparison: Compared to these similar compounds, 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is unique due to the presence of the tellurium atom. This imparts different reactivity and stability characteristics, making it suitable for specific applications where other compounds may not be as effective. The tellurium atom also provides unique redox properties that are not present in the silicon, germanium, or tin analogs.

Properties

CAS No.

918905-21-2

Molecular Formula

C8H22Si3Te

Molecular Weight

330.1 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyl-1,3-tellurasiletan-3-yl)silane

InChI

InChI=1S/C8H22Si3Te/c1-9(2,3)11(7-12-8-11)10(4,5)6/h7-8H2,1-6H3

InChI Key

NRZNAJVSKYCHCS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]1(C[Te]C1)[Si](C)(C)C

Origin of Product

United States

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